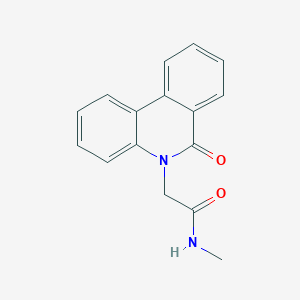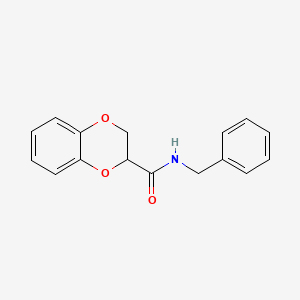
N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, also known as MOA-728, is a novel compound with potential applications in scientific research. This compound has been synthesized and studied extensively for its unique properties and potential uses in various fields of research.
Aplicaciones Científicas De Investigación
N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has potential applications in various fields of scientific research. One of the primary uses of this compound is in the study of ion channels and their role in cellular signaling. N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying these channels.
In addition, N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has also been studied for its potential use in cancer research. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide involves its ability to selectively inhibit certain types of ion channels. Specifically, this compound has been shown to inhibit the voltage-gated sodium channel Nav1.7, which is involved in pain signaling. By inhibiting this channel, N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has the potential to be used as a pain reliever.
Biochemical and Physiological Effects:
N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit Nav1.7, this compound has also been shown to induce apoptosis in cancer cells. This effect is thought to be due to the compound's ability to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide is its selectivity for certain types of ion channels. This makes it a valuable tool for researchers studying these channels and their role in cellular signaling. However, one limitation of this compound is its potential toxicity. While N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are a number of future directions for research involving N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide. One potential area of study is the development of new pain relievers based on this compound's ability to inhibit Nav1.7. In addition, further studies are needed to determine the safety and efficacy of N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide in vivo, particularly in the context of cancer research. Finally, researchers may also explore the potential of N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide in other areas of scientific research, such as neuroscience and drug discovery.
Métodos De Síntesis
N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-phenanthrenecarboxylic acid with thionyl chloride, followed by the reaction with N-methylglycine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-methyl-2-(6-oxophenanthridin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-15(19)10-18-14-9-5-4-7-12(14)11-6-2-3-8-13(11)16(18)20/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUYKISTHMCQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148345.png)

![N-{4-[(4-benzyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5148351.png)
![methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5148359.png)


![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5148380.png)
![[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5148383.png)
methanone hydrochloride](/img/structure/B5148405.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B5148418.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5148424.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)
![3,5-dinitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5148438.png)
![1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)